2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE

Description

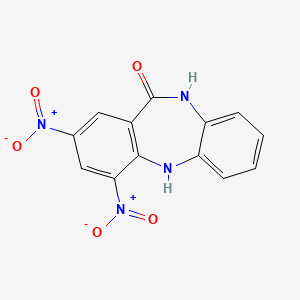

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes two nitro groups and a benzodiazepine core. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants. this compound has distinct properties that make it of interest in various scientific research fields.

Properties

IUPAC Name |

8,10-dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O5/c18-13-8-5-7(16(19)20)6-11(17(21)22)12(8)14-9-3-1-2-4-10(9)15-13/h1-6,14H,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQANKFBCTNTADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable benzodiazepine precursor. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding nitro-substituted benzodiazepine derivatives.

Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride. This reaction results in the formation of amino-substituted benzodiazepine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with a catalyst, tin(II) chloride, sodium borohydride.

Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.

Major Products Formed

Oxidation: Nitro-substituted benzodiazepine derivatives.

Reduction: Amino-substituted benzodiazepine derivatives.

Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of advanced materials.

Mechanism of Action

The mechanism of action of 2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE involves its interaction with specific molecular targets in biological systems. The compound’s nitro groups and benzodiazepine core allow it to bind to certain receptors or enzymes, modulating their activity. For example, in medicinal chemistry, benzodiazepines are known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on the central nervous system. The exact molecular targets and pathways involved in the action of this compound are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one: A benzodiazepine derivative with a chloro substituent instead of nitro groups.

5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one: A related compound with a pyrido ring, studied for its muscarinic receptor binding affinities.

5-Acetyl-8-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one: Another benzodiazepine derivative with acetyl and chloro substituents, used as an impurity standard.

Uniqueness

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE is unique due to its dual nitro substituents, which impart distinct chemical and biological properties. These nitro groups influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications.

Biological Activity

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE is a compound belonging to the dibenzo[1,4]diazepine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. The focus of this article is to explore the biological activity of this specific compound, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H10N2O3

- Molecular Weight : 246.23 g/mol

- CAS Number : 5814-41-5

- Melting Point : 122-124 °C

- Boiling Point : 312.2 °C

The biological activity of this compound primarily involves its role as a selective inhibitor of checkpoint kinase 1 (Chk1). Chk1 is crucial in the DNA damage response pathway and cell cycle regulation. By inhibiting Chk1, the compound can enhance the cytotoxic effects of chemotherapeutic agents like camptothecin.

Key Findings from Research

- Inhibition of Chk1 Kinase :

- Cytotoxicity and Selectivity :

- Pharmacokinetics :

Table 1: Summary of Biological Activities

Case Study 1: Enhancing Chemotherapy Efficacy

In a controlled study involving SW620 colorectal cancer cells, researchers treated cells with camptothecin alone and in combination with this compound. The combination therapy resulted in a significant increase in apoptosis rates compared to camptothecin alone. This underscores the potential of this compound as an adjunct treatment in cancer therapy.

Case Study 2: Neuropharmacological Effects

Another area of exploration has been the neuropharmacological effects of dibenzo[1,4]diazepines. Preliminary studies suggest that these compounds may exhibit anxiolytic properties through modulation of GABAergic signaling pathways. Further research is needed to elucidate these effects specifically for this compound.

Q & A

Basic: What are the established synthetic routes for 2,4-dinitro-5,10-dihydro-dibenzo(b,e)(1,4)diazepin-11-one, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step cyclization and nitration. A common approach is the condensation of o-nitroaniline derivatives with carbonyl precursors under reflux in polar aprotic solvents (e.g., DMF or acetone-ethanol mixtures) . For example, analogous dibenzodiazepinones are synthesized via Buchwald-Hartwig coupling using palladium catalysts to form the diazepine ring, followed by selective nitration . Yield optimization requires precise control of temperature (80–120°C), stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄), and inert atmospheres to avoid side reactions like over-nitration or ring degradation.

Advanced: How can computational modeling resolve contradictions in proposed binding mechanisms of this compound with biological targets?

Methodological Answer:

Conflicting experimental data on binding modes (e.g., allosteric vs. competitive inhibition) can be addressed via molecular dynamics (MD) simulations and density functional theory (DFT). For instance, EGFR inhibition studies of similar dibenzodiazepinones revealed that nitro groups enhance π-π stacking with hydrophobic pockets . Researchers should:

- Perform docking studies (e.g., AutoDock Vina) using crystal structures (PDB: 6L9A) .

- Compare binding energies of nitro-substituted vs. non-nitrated analogs.

- Validate predictions with mutagenesis assays targeting key residues (e.g., EGFR L858R).

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR (¹H/¹³C): Resolves aromatic proton environments and confirms nitro group positioning.

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Validates molecular weight (C₁₃H₈N₄O₅; calc. 300.23) and detects synthetic byproducts .

- X-ray Diffraction: Resolves crystal packing and confirms dihedral angles of the diazepinone core, as demonstrated in analogous EGFR inhibitor complexes .

Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The 2,4-dinitro substitution enhances electrophilicity at the C5 and C11 positions. Experimental strategies include:

- Kinetic Studies: Monitor substitution rates (e.g., with piperidine) via UV-Vis or HPLC.

- Hammett Analysis: Correlate substituent effects (σ values) with reaction rates.

- Theoretical Calculations: Use Gaussian software to map electrostatic potential surfaces (EPS) and identify electron-deficient sites .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of nitro compound dust .

- Storage: In airtight containers under nitrogen at –20°C to prevent degradation .

- Toxicity Mitigation: Reference LD₅₀ data from structurally similar compounds (e.g., intravenous toxicity in mice: 74 mg/kg) .

Advanced: What strategies can reconcile discrepancies in reported biological activity across in vitro studies?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Solutions include:

- Dose-Response Curves: Test across multiple concentrations (nM–μM) in standardized cell lines (e.g., HEK293 vs. HeLa).

- Solvent Controls: Use DMSO at ≤0.1% to avoid cytotoxicity artifacts.

- Orthogonal Assays: Combine MTT assays with Western blotting (e.g., phospho-EGFR levels) .

Basic: How can regioselectivity challenges during functionalization of the diazepinone core be addressed?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) to steer nitration or alkylation to specific positions.

- Metal Catalysis: Use Pd-mediated C–H activation for selective C5 or C11 modifications .

- pH Control: Acidic conditions favor electrophilic substitution at electron-rich positions, while basic media enhance nucleophilic attacks .

Advanced: What role does the dibenzodiazepinone scaffold play in designing photoactive materials?

Methodological Answer:

The extended π-conjugation and nitro groups enable applications in organic electronics. Researchers:

- Measure Photoluminescence (PL): Compare emission spectra with non-nitrated analogs.

- Conduct DFT Calculations: Analyze HOMO-LUMO gaps to predict charge transport properties.

- Fabricate OLEDs: Test electroluminescence efficiency in thin-film devices .

Basic: What analytical methods validate the compound’s stability under varying pH and temperature?

Methodological Answer:

- HPLC Stability Studies: Incubate at pH 2–12 (37°C) and monitor degradation products.

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures.

- UV-Vis Kinetics: Track absorbance changes at λₘₐₐ (e.g., 270 nm for nitroaromatics) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.